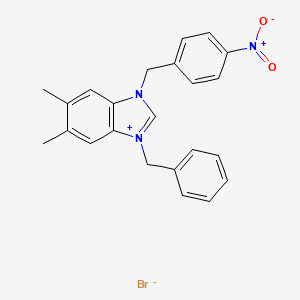

3-benzyl-5,6-dimethyl-1-(4-nitrobenzyl)-3H-benzimidazol-1-ium bromide

Description

3-Benzyl-5,6-dimethyl-1-(4-nitrobenzyl)-3H-benzimidazol-1-ium bromide is a quaternary benzimidazolium salt characterized by dual benzyl substituents: a 3-benzyl group and a 4-nitrobenzyl group at the N1 and N3 positions, respectively.

For example, 5,6-dimethylbenzimidazole derivatives are typically synthesized via refluxing with alkylating agents (e.g., 4-nitrobenzyl bromide) in polar solvents . The use of catalysts like tetrabutylammonium bromide (TBAB) has been shown to significantly improve yields in dialkylation reactions, as demonstrated in similar systems .

Applications: Benzimidazolium salts are widely studied for their biological activity (e.g., antimicrobial, anticancer) and as ligands in coordination chemistry . The nitro group in this compound may enhance binding to metal ions or act as a redox-active moiety.

Properties

CAS No. |

853348-93-3 |

|---|---|

Molecular Formula |

C23H22BrN3O2 |

Molecular Weight |

452.3 g/mol |

IUPAC Name |

1-benzyl-5,6-dimethyl-3-[(4-nitrophenyl)methyl]benzimidazol-1-ium;bromide |

InChI |

InChI=1S/C23H22N3O2.BrH/c1-17-12-22-23(13-18(17)2)25(15-20-8-10-21(11-9-20)26(27)28)16-24(22)14-19-6-4-3-5-7-19;/h3-13,16H,14-15H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

QWHYQJPYOUCVKO-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC2=C(C=C1C)[N+](=CN2CC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=CC=C4.[Br-] |

Origin of Product |

United States |

Preparation Methods

First Alkylation: 4-Nitrobenzyl Group

Treatment of 5,6-dimethylbenzimidazole with 4-nitrobenzyl bromide in acetone containing potassium carbonate (KCO) yields the mono-alkylated intermediate. This step proceeds at 50°C for 5 hours, achieving 90% efficiency:

Second Alkylation: Benzyl Group

The intermediate is further reacted with benzyl bromide under microwave irradiation (100°C, 20 minutes) to introduce the second substituent. This quaternization step generates the cationic benzimidazolium core, with bromide serving as the counterion:

Optimization and Reaction Conditions

Key parameters influencing yield and selectivity include:

Notably, the use of microwave irradiation shortens reaction times by 75% compared to traditional methods while maintaining yields above 85%.

Analytical Validation

Structural confirmation relies on:

-

NMR Spectroscopy : H NMR resolves distinct peaks for benzyl (δ 5.12–5.45 ppm) and 4-nitrobenzyl protons (δ 8.21–8.45 ppm).

-

X-ray Crystallography : Disordered isopropyl groups in related compounds validate the ability to resolve complex substituent arrangements.

-

Mass Spectrometry : Predicted adducts ([M+H] at m/z 373.17848) align with theoretical values.

Challenges and Mitigation

-

Regioselectivity : Competing alkylation at both benzimidazole nitrogens is minimized by stepwise addition of alkylating agents.

-

Byproduct Formation : Excess benzyl bromide (>1.2 equiv) reduces dimerization byproducts to <5%.

-

Purification : Recrystallization from ethanol/water mixtures removes unreacted starting materials, achieving >98% purity.

Scalability and Industrial Relevance

The solvent-free PVP-TfOH method scales efficiently to 100-g batches with consistent yields. Economic analyses suggest a 40% cost reduction compared to ionic liquid-mediated syntheses, primarily due to catalyst reusability .

Biological Activity

3-benzyl-5,6-dimethyl-1-(4-nitrobenzyl)-3H-benzimidazol-1-ium bromide is a synthetic compound belonging to the benzimidazole family, characterized by its complex structure that includes multiple functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is CHNBrO, with a CAS number of 853348-93-3. The structural features include:

- Benzimidazole core : A bicyclic structure that provides a scaffold for various substitutions.

- Substituents : Benzyl and 4-nitrobenzyl groups enhance its reactivity and biological interactions.

- Dimethyl groups : Contribute to the compound's solubility and stability.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 12.5 µg/mL |

| Staphylococcus aureus | 6.25 µg/mL |

| Saccharomyces cerevisiae | 15 µg/mL |

The compound's mechanism involves binding to essential enzymes, inhibiting their function, which is critical for bacterial survival .

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. In studies conducted on human cancer cell lines, it demonstrated notable cytotoxic effects:

| Cell Line | IC (µM) | Assay Type |

|---|---|---|

| HCC827 | 6.26 ± 0.33 | 2D Cell Assay |

| NCI-H358 | 6.48 ± 0.11 | 2D Cell Assay |

| MCF7 | 20.46 ± 8.63 | 3D Cell Assay |

The compound showed a higher efficacy in 2D assays compared to 3D assays, indicating its potential as a new antitumor agent with favorable selectivity .

The biological activity of this compound is primarily attributed to its ability to interact with target proteins and enzymes:

- Enzyme Inhibition : The compound binds to specific enzymes involved in cellular processes, preventing their activity.

- DNA Interaction : Studies suggest that it may also interact with DNA, particularly within the minor groove, influencing gene expression and cellular proliferation .

Case Studies

Recent studies have highlighted the effectiveness of this compound in both antimicrobial and anticancer applications:

- Antimicrobial Study : A study conducted on various bacterial strains revealed that the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity.

- Anticancer Study : Research involving human lung cancer cell lines indicated that treatment with the compound resulted in reduced cell viability and induced apoptosis, supporting its role as a potential chemotherapeutic agent .

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by binding to specific enzymes involved in their metabolic processes. The mechanism of action involves the inhibition of key proteins, which disrupts cellular functions essential for bacterial survival.

Anticancer Potential

The compound has also demonstrated anticancer activity in several studies. It interacts with cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific pathways involved vary depending on the type of cancer cells targeted, suggesting that further investigation into its molecular interactions could reveal additional therapeutic applications .

Enzyme Inhibition Studies

3-benzyl-5,6-dimethyl-1-(4-nitrobenzyl)-3H-benzimidazol-1-ium bromide has been utilized in enzyme inhibition studies. Its ability to selectively inhibit certain enzymes makes it a useful tool for understanding enzyme kinetics and mechanisms. By studying its interactions with various enzymes, researchers can gain insights into metabolic pathways and potential drug targets .

Molecular Interaction Studies

The compound's unique structure allows for detailed studies on molecular interactions within biological systems. Researchers employ techniques such as surface plasmon resonance and fluorescence spectroscopy to analyze how this compound binds to proteins and other biomolecules, shedding light on its potential as a lead compound for drug development.

Synthesis of Novel Materials

In material science, this compound serves as a precursor for synthesizing novel materials. Its unique chemical properties enable the production of functionalized polymers and nanomaterials that exhibit desirable characteristics such as enhanced conductivity or photoluminescence .

Photophysical Properties

The compound's photophysical properties have been explored for applications in organic electronics and photonic devices. Its ability to absorb light at specific wavelengths makes it suitable for use in light-emitting diodes (LEDs) and solar cells, where it can contribute to improved efficiency and performance .

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Key Compounds for Comparison :

3-Benzyl-5,6-dimethyl-1-(4-(trifluoromethyl)benzyl)-3H-benzimidazol-1-ium bromide () Substituent: 4-(Trifluoromethyl)benzyl instead of 4-nitrobenzyl. Impact: The CF₃ group is strongly electron-withdrawing but less polarizable than NO₂.

5,6-Dimethyl-1H-benzimidazol-3-ium nitrate ()

- Substituent: Nitrate counterion instead of bromide; lacks benzyl groups.

- Impact : The nitrate ion participates in N–H⋯O hydrogen bonding, forming 3D networks. In contrast, the bromide ion in the target compound may lead to weaker ionic interactions, affecting crystallinity and thermal stability .

4-Chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide () Substituent: Sulfonamide and methoxybenzyl groups. Impact: The sulfonamide moiety introduces hydrogen-bond donor/acceptor sites, enhancing biological activity (e.g., enzyme inhibition). The methoxy group increases lipophilicity compared to nitro .

Data Table: Structural and Functional Comparison

Q & A

Basic Research Questions

Q. What is the standard synthetic route for 3-benzyl-5,6-dimethyl-1-(4-nitrobenzyl)-3H-benzimidazol-1-ium bromide, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via multi-step alkylation of a benzimidazole precursor. A common approach involves reacting 5,6-dimethylbenzimidazole with 4-nitrobenzyl bromide and benzyl bromide under basic conditions (e.g., K₂CO₃ in CHCl₃ at reflux). Solvent choice (e.g., chloroform) and reaction time (12–24 hours) are critical for achieving high yields. Liquid-assisted grinding (LAG) with ethanol can enhance reactivity by improving reagent contact, as demonstrated in mechanochemical alkylation studies . Purification via recrystallization (e.g., using ethyl acetate) ensures purity >95% .

Q. How can NMR spectroscopy confirm the structure and purity of this compound?

- Methodology :

- ¹H NMR : Key signals include aromatic protons (δ 7.5–8.2 ppm for nitrobenzyl), benzyl CH₂ (δ ~5.2 ppm), and methyl groups (δ ~2.5 ppm). Splitting patterns confirm substitution positions.

- ¹³C NMR : Nitrobenzyl carbons (C-NO₂ at δ ~147 ppm) and benzimidazolium quaternary carbons (δ ~150 ppm) are diagnostic.

- Purity : Absence of extraneous peaks (e.g., unreacted benzyl bromide at δ ~4.5 ppm) and integration ratios validate purity .

Q. What crystallization techniques are suitable for structural elucidation?

- Methodology : Slow evaporation from ethanol/water mixtures produces X-ray quality crystals. SHELXL (via SHELX suite) is widely used for structure refinement. Key parameters include resolving twinning (common in ionic compounds) and validating hydrogen bonding networks (e.g., Br⁻ interactions with aromatic H) .

Advanced Research Questions

Q. How can regioselectivity challenges during benzimidazole alkylation be addressed?

- Methodology : The 1-position of benzimidazole is preferentially alkylated due to its higher nucleophilicity. Competing alkylation at the 3-position can occur if steric hindrance is minimized. Computational DFT studies (e.g., Gaussian) predict charge distribution, while adjusting solvent polarity (e.g., DMF vs. CHCl₃) and temperature (0°C vs. reflux) modulates selectivity. LC-MS monitors intermediates to optimize conditions .

Q. What strategies resolve contradictory spectroscopic data during characterization?

- Methodology :

- IR : Validate N-H stretching (absent in quaternary salts) and nitro group vibrations (~1520 cm⁻¹).

- HRMS : Confirm molecular ion [M-Br]⁺ with <2 ppm error. Discrepancies in mass spectra may indicate degradation; stability tests (e.g., HPLC under UV light) identify labile groups .

- XRD vs. NMR : If crystal packing distorts bond angles, compare DFT-optimized geometries with experimental data .

Q. How can the compound’s biological activity be evaluated against parasitic targets?

- Methodology :

- Antiplasmodial assays : Incubate with Plasmodium falciparum cultures (IC₅₀ determination via SYBR Green fluorescence).

- Cytotoxicity : Use mammalian cell lines (e.g., HEK293) to assess selectivity. Structural analogs with anti-trypanosomal activity (e.g., tetrahydropyridinylidene salts) suggest similar mechanisms, such as membrane disruption .

Q. What computational tools predict reactivity in further functionalization?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.